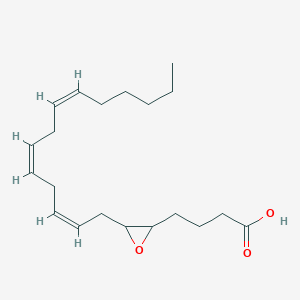

(+/-)5(6)-EET

Descripción general

Descripción

El ácido 5,6-epoxieicosatrienoico es una molécula de señalización formada dentro de varios tipos de células por el metabolismo del ácido araquidónico mediante un subconjunto específico de enzimas citocromo P450 denominadas epoxygenasas del citocromo P450 . Estos eicosanoides no clásicos son generalmente de corta duración, siendo convertidos rápidamente de epóxidos a ácidos dihidroxi-eicosatrienoicos menos activos o inactivos por una enzima celular ampliamente distribuida, la hidrolasa de epóxidos soluble . El compuesto funciona como una hormona de acción transitoria y de corto alcance, trabajando localmente para regular la función de las células que los producen o de las células cercanas .

Métodos De Preparación

El ácido 5,6-epoxieicosatrienoico se biosintetiza en microsomas de hígado de rata y conejo por el citocromo P450 . En las células neuroendocrinas, como la hipófisis anterior y las isletas pancreáticas, se ha implicado en la movilización de iones calcio y la secreción hormonal . El compuesto es altamente inestable, por lo que su éster metílico se utiliza para el almacenamiento a granel y pequeñas cantidades se convierten al ácido libre justo antes de su uso .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

(±)5(6)-EET undergoes rapid hydrolysis in aqueous environments due to its labile epoxide group. Key findings include:

-

Half-life : <10 minutes in water at 37°C, compared to stable analogs like PTPA (ether-substituted derivative) showing no degradation over 120 minutes .

-

Products : Hydrolysis yields 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone derivative (Fig. 1) .

-

Mechanism : The proximity of the C-1 carboxyl group to the 5,6-epoxide facilitates acid-catalyzed hydration. Esterification (e.g., methyl ester 5,6-EET-Me) stabilizes the compound by reducing intramolecular catalysis .

Table 1: Stability of 5,6-EET vs. PTPA in aqueous solution

| Compound | Half-life (37°C) | Primary Degradation Products |

|---|---|---|

| 5,6-EET | <10 min | 5,6-DHET, δ-lactone |

| PTPA | >120 min | None detected |

Autoxidation and Lactone Formation

Under monolayer conditions, (±)5(6)-EET forms via free radical-mediated autoxidation of arachidonic acid:

-

Reaction environment : Non-enzymatic oxidation in lipid monolayers produces 5,6-EET alongside 14,15-, 11,12-, and 8,9-EET regioisomers .

-

Temperature effects : Similar product profiles observed at 37°C and 60°C .

-

δ-lactone derivative : Predominant form of 5,6-EET in silica-containing systems due to intramolecular esterification (Fig. 2) .

Table 2: Major EETs formed during arachidonic acid autoxidation

| EET Regioisomer | Retention Time (min) | Key Diagnostic Ions (m/z) |

|---|---|---|

| 14,15-EET | 5.3 | 175, 219 |

| 11,12-EET | 6.1 | 167, 179 |

| 8,9-EET | 6.8 | 155, 167, 179 |

| 5,6-EET | 7.5 | 319 (δ-lactone dominant) |

Enzymatic Metabolism by CYP Epoxygenases

Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to (±)5(6)-EET through stereo-specific epoxidation:

-

Substrate specificity : CYP enzymes preferentially target cis-double bonds but can epoxidize trans-modified substrates (e.g., 5,6-trans-arachidonic acid) .

-

Regioisomer distribution : Human microsomes produce 5,6-EET as a minor product compared to 14,15-EET and 11,12-EET .

Table 3: Microsomal metabolites of 5,6-trans-arachidonic acid

| Metabolite Class | Examples Identified |

|---|---|

| Epoxides (EETs) | 5,6-trans-EET, 8,9-EET, 11,12-EET |

| Hydroxy derivatives | 5-HETE, 8-HETE, 15-HETE |

Structural Analogs and Stability Modifications

To overcome (±)5(6)-EET’s instability, synthetic analogs have been developed:

-

PTPA : Ether substitution at the 5,6-position eliminates epoxide lability while retaining bioactivity (EC~50~ = 0.3 μM in coronary artery relaxation) .

-

5,6-EET-Me : Methyl esterification reduces carboxyl-mediated hydrolysis, increasing stability .

Interaction with Lipids and Membranes

(±)5(6)-EET’s amphipathic structure enables integration into lipid bilayers, influencing:

Aplicaciones Científicas De Investigación

Vascular Applications

5,6-EET is primarily known for its role in the cardiovascular system, particularly in the regulation of vascular tone and blood pressure.

Pulmonary Vasoconstriction and Vasodilation

Research has shown that 5,6-EET can induce both relaxation and contraction in pulmonary arteries. In a study involving isolated mouse intrapulmonary arteries, 5,6-EET was found to cause biphasic responses: it relaxed arteries under normal conditions but promoted sustained vasoconstriction during hypoxia. This duality is attributed to the depolarization of pulmonary artery smooth muscle cells (PASMCs) in hypoxic conditions, highlighting 5,6-EET's potential as a therapeutic target for hypoxic pulmonary vasoconstriction (HPV) .

| Study | Findings |

|---|---|

| Strielkov et al. (2020) | 5,6-EET induces relaxation in normoxia but sustained contraction in hypoxia; potential for HPV treatment. |

Neurological Applications

In the nervous system, 5,6-EET has been implicated in pain modulation and synaptic transmission.

Role in Pain Mechanisms

5,6-EET enhances synaptic transmission in spinal cord neurons by activating TRPA1 channels. This activation leads to increased calcium flux and contributes to mechanical allodynia, a condition where normally non-painful stimuli become painful. Studies indicate that 5,6-EET levels rise during nociceptive activity, suggesting its role as an endogenous pain mediator .

| Study | Findings |

|---|---|

| Hwang et al. (2012) | 5,6-EET facilitates spinal synaptic transmission via TRPA1 activation; induces mechanical hypersensitivity. |

Inflammatory Applications

The compound also exhibits anti-inflammatory properties and influences immune responses.

Modulation of Immune Responses

In neuroendocrine cells such as those in the anterior pituitary and pancreatic islets, 5(6)-EET has been shown to mobilize calcium and enhance hormone secretion. This suggests that it may play a role in modulating inflammatory responses and endocrine functions .

| Study | Findings |

|---|---|

| Cayman Chemical Report | 5(6)-EET involved in calcium mobilization and hormone secretion in neuroendocrine cells. |

Molecular Mechanisms

Understanding the molecular interactions of 5,6-EET provides insights into its diverse biological effects.

Interaction with Ion Channels

Recent studies have identified specific binding sites for 5′,6′-EET on ion channels like TRPV4. These interactions are crucial for its effects on calcium signaling and subsequent physiological responses . Molecular dynamics simulations have indicated that mutations at key residues can disrupt the binding of 5′,6′-EET to TRPV4, affecting channel activity.

| Study | Findings |

|---|---|

| Nature Communications (2017) | Identified EET-binding pocket on TRPV4; critical for calcium signaling modulation. |

Mecanismo De Acción

El ácido 5,6-epoxieicosatrienoico ejerce sus efectos interactuando con las enzimas citocromo P450 y la hidrolasa de epóxidos soluble . Funciona como una hormona de acción transitoria y de corto alcance, trabajando localmente para regular la función de las células que los producen o de las células cercanas . Se ha demostrado que el compuesto reduce la presión arterial al estimular la vasorrelajación arterial e inhibir la retención de sales y agua por el riñón . También tiene efectos antiinflamatorios en los vasos sanguíneos, inhibe la activación plaquetaria y la coagulación sanguínea, y promueve la eliminación de coágulos sanguíneos .

Comparación Con Compuestos Similares

El ácido 5,6-epoxieicosatrienoico es uno de varios ácidos epoxieicosatrienoicos, que son metabolitos del ácido araquidónico de ácido eicosatrienoico epóxido . Otros compuestos similares incluyen:

Ácido 8,9-epoxieicosatrienoico: Formado por la epoxidación del ácido araquidónico en la posición 8,9.

Ácido 11,12-epoxieicosatrienoico: Formado por la epoxidación del ácido araquidónico en la posición 11,12.

Ácido 14,15-epoxieicosatrienoico: Formado por la epoxidación del ácido araquidónico en la posición 14,15.

El ácido 5,6-epoxieicosatrienoico es único en sus interacciones específicas con las enzimas citocromo P450 y su papel en la regulación de la presión arterial y la inflamación .

Actividad Biológica

(+/-)5(6)-Epoxyeicosatrienoic acid (5,6-EET) is a biologically active lipid derived from arachidonic acid, known for its diverse physiological effects. This compound is part of the epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 enzymes through the epoxidation of arachidonic acid. 5,6-EET has been implicated in various biological processes, including vasodilation, inflammation, and cellular signaling. This article reviews the biological activity of 5,6-EET, highlighting its mechanisms of action, metabolic pathways, and implications in health and disease.

5,6-EET exerts its effects primarily through interactions with specific receptors and signaling pathways:

- Vasodilation : 5,6-EET promotes vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the vessel walls. This effect has been demonstrated in coronary arteries where stable analogs of 5,6-EET induce relaxation .

- Cell Proliferation and Migration : Research indicates that 5,6-EET acts as a potent angiogenic factor by promoting endothelial cell proliferation and migration. It activates intracellular signaling pathways such as ERK1/2 and Akt, which are crucial for cell survival and growth .

- Inflammatory Response : 5,6-EET modulates inflammatory processes by influencing the activity of immune cells. It has been shown to enhance the production of pro-inflammatory cytokines and promote leukocyte adhesion to endothelial cells .

Metabolism of 5,6-EET

The metabolism of 5,6-EET involves several pathways that influence its biological activity:

- Hydrolysis : 5,6-EET can be hydrolyzed to form dihydroxyeicosatrienoic acids (DiHETrEs), which may have distinct biological effects compared to their parent compound .

- Conjugation : The compound undergoes conjugation with glutathione via glutathione S-transferases (GST), which affects its stability and bioavailability. Studies show that 5,6-trans-EET is more resistant to hydrolysis than its cis counterpart .

- Formation of Lactones : The lactonization of 5,6-EET leads to the formation of stable metabolites that retain some biological activities. This conversion is significant for understanding the pharmacokinetics and therapeutic potential of EET analogs .

Biological Activities and Case Studies

Case Study: Vasodilatory Effects

In a study examining the vasodilatory effects of 5,6-EET on isolated rat coronary arteries, researchers found that both synthetic 5,6-EET and its stable analogs significantly relaxed pre-constricted arteries. This effect was mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) and was inhibited by specific blockers, confirming the role of potassium channels in this process .

Case Study: Role in Inflammation

Another investigation focused on the role of 5,6-EET in inflammatory responses during acute lung injury. The study demonstrated that administration of 5,6-EET reduced neutrophil infiltration and associated tissue damage in animal models. The findings suggest that modulation of EET levels could be a therapeutic strategy for managing inflammatory diseases .

Propiedades

IUPAC Name |

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNSZQZRAGRIX-GSKBNKFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347492 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-80-6 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,6-EET exert its vasodilatory effects?

A1: 5,6-EET dilates blood vessels through multiple mechanisms:

- Activation of potassium channels: 5,6-EET activates large-conductance calcium-activated potassium channels (BKCa) [, ], leading to hyperpolarization and relaxation of vascular smooth muscle cells.

- Stimulation of nitric oxide release: 5,6-EET can stimulate nitric oxide (NO) release from endothelial cells [], further contributing to vasodilation.

- Inhibition of calcium influx: In some vascular beds, 5,6-EET may inhibit calcium influx into smooth muscle cells [], reducing contractility and promoting relaxation.

Q2: Is the vasodilatory effect of 5,6-EET dependent on cyclooxygenase (COX)?

A2: The COX-dependency of 5,6-EET-induced vasodilation varies depending on the vascular bed and species studied. In some cases, 5,6-EET requires conversion by COX to exert its vasodilatory effects, while in other cases, its action is COX-independent. For example, 5,6-EET-induced dilation of rabbit pulmonary arteries is COX-dependent [], while its dilation of rat renal arteries is not [].

Q3: Does 5,6-EET always cause vasodilation?

A3: While generally considered a vasodilator, 5,6-EET can also induce vasoconstriction in certain contexts. This seemingly paradoxical effect is often observed in hypoxia and is thought to involve the activation of different signaling pathways or receptor subtypes [].

Q4: What is the role of 5,6-EET in pain signaling?

A4: 5,6-EET has been identified as an endogenous agonist of the transient receptor potential A1 (TRPA1) channel, which is expressed on sensory neurons involved in pain perception []. Activation of TRPA1 by 5,6-EET contributes to mechanical pain hypersensitivity [].

Q5: How does 5,6-EET affect electrolyte transport in the kidney?

A5: 5,6-EET influences electrolyte transport in renal tubules through various mechanisms:

- Inhibition of sodium transport: 5,6-EET inhibits sodium transport in the proximal tubule, potentially by activating calcium influx and inhibiting Na+/K+-ATPase activity [, ].

- Stimulation of prostaglandin synthesis: In the collecting duct, 5,6-EET stimulates prostaglandin E2 (PGE2) synthesis, which in turn inhibits electrogenic ion transport [].

Q6: Does 5,6-EET play a role in preeclampsia?

A6: Research suggests that elevated levels of 5,6-EET and its metabolites might contribute to the pathogenesis of preeclampsia. Increased expression of CYP2J2, the enzyme responsible for 5,6-EET synthesis, has been observed in preeclamptic placentas []. Moreover, inhibiting CYP epoxygenase activity ameliorated preeclamptic features in rat models [].

Q7: What are the potential therapeutic implications of targeting the 5,6-EET pathway?

A7: Modulating the 5,6-EET pathway holds promise for treating various diseases, including:

Q8: What is the molecular formula and weight of 5,6-EET?

A8: The molecular formula of 5,6-EET is C20H32O3, and its molecular weight is 316.47 g/mol.

Q9: Is 5,6-EET a stable molecule?

A9: 5,6-EET is chemically unstable and susceptible to rapid hydrolysis by epoxide hydrolases. This instability poses a challenge for its therapeutic development [].

Q10: What strategies are being explored to improve the stability of 5,6-EET?

A10: Researchers are developing stable analogs of 5,6-EET, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) [], which mimic its biological activity while exhibiting improved stability.

Q11: How is 5,6-EET metabolized in vivo?

A11: 5,6-EET is primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETE) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.